3-(4-Hydroxybutyl)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxybutyl)oxan-4-one is a chemical compound with the molecular formula C9H16O3 It is known for its unique structure, which includes a tetrahydrofuran ring substituted with a hydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutyl)oxan-4-one typically involves the reaction of tetrahydrofuran with butyl lithium, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like butyl lithium and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified bacteria to produce the compound from inexpensive carbon sources. This method is advantageous due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxybutyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-(4-Hydroxybutyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-(4-Hydroxybutyl)oxan-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as histone deacetylases, leading to the upregulation of genes involved in oxidative stress protection and metabolism regulation. This compound also interacts with inflammasomes in immune cells, reducing the production of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyrate: A related compound with similar biochemical properties.
3-Hydroxybutyrate: Another similar compound known for its role in metabolism.
Poly(4-Hydroxybutyrate): A polymer derived from 4-hydroxybutyrate with applications in medical devices
Uniqueness
3-(4-Hydroxybutyl)oxan-4-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with multiple molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-(4-hydroxybutyl)oxan-4-one |
InChI |
InChI=1S/C9H16O3/c10-5-2-1-3-8-7-12-6-4-9(8)11/h8,10H,1-7H2 |
InChI Key |
NKZGMXBDDWHDAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.